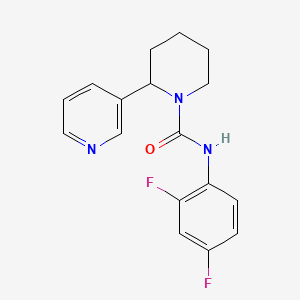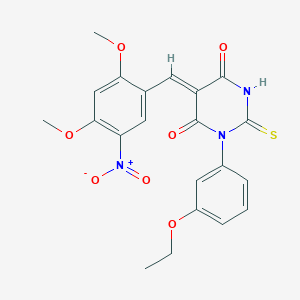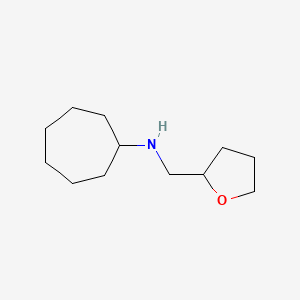
N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide, also known as DFP-10825, is a chemical compound that has gained attention in the scientific community due to its potential application in the field of neuroscience. This compound is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is a target for the treatment of various neurological disorders.
作用机制
N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide acts as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is permeable to calcium ions. Binding of acetylcholine to this receptor results in the opening of the ion channel, leading to an influx of calcium ions into the cell. This influx of calcium ions is important for various physiological processes, including neurotransmitter release and synaptic plasticity. N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide binds to the receptor in a competitive manner, preventing the binding of acetylcholine and blocking the ion channel.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide inhibits the binding of acetylcholine to the α7 nicotinic acetylcholine receptor, resulting in a decrease in calcium influx into the cell. In vivo studies have shown that N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide can improve cognitive function in animal models of Alzheimer's disease and schizophrenia, as well as reduce depressive-like behavior in animal models of depression.
实验室实验的优点和局限性
N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has several advantages for lab experiments, including its high selectivity for the α7 nicotinic acetylcholine receptor and its ability to cross the blood-brain barrier. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
未来方向
There are several future directions for research on N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide. One area of interest is the development of more selective and potent antagonists of the α7 nicotinic acetylcholine receptor. Another area of interest is the investigation of the potential therapeutic effects of N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the underlying mechanisms of action of N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide and to determine its long-term safety and efficacy in humans.
合成方法
The synthesis of N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 2,4-difluoroaniline, which is then reacted with 3-pyridinecarboxaldehyde in the presence of a reducing agent to form the key intermediate, 2-(3-pyridinyl)-1,2-dihydroquinoline. This intermediate is then reacted with piperidinecarboxylic acid in the presence of a coupling agent to form the final product, N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide.
科学研究应用
N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been extensively studied for its potential application in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. The α7 nicotinic acetylcholine receptor is involved in various physiological processes, including learning and memory, attention, and sensory processing. Dysfunction of this receptor has been implicated in the pathogenesis of several neurological disorders. N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide, as an antagonist of this receptor, has the potential to modulate these processes and improve the symptoms of these disorders.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-2-pyridin-3-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O/c18-13-6-7-15(14(19)10-13)21-17(23)22-9-2-1-5-16(22)12-4-3-8-20-11-12/h3-4,6-8,10-11,16H,1-2,5,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIAKZZBWRIKMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide](/img/structure/B5092360.png)

![N,N-dimethyl-6-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5092371.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-1H-pyrazole-3-carboxamide trifluoroacetate](/img/structure/B5092390.png)

![1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5092410.png)
![ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5092426.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5092428.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B5092433.png)



![1-ethyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5092456.png)
